molecular formula C8H13N3O B1488807 (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1250715-91-3

(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1488807
CAS No.: 1250715-91-3
M. Wt: 167.21 g/mol
InChI Key: CGVQGJNXJICZAD-UHFFFAOYSA-N
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Description

“(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the CAS Number: 1250715-91-3 . It has a molecular weight of 167.21 . It is typically found in powder form .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which “this compound” is a part of, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . For instance, the synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H13N3O/c12-6-7-5-11(10-9-7)8-3-1-2-4-8/h5,8,12H,1-4,6H2 . The compound’s structure is further confirmed by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, HRMS .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied for their in vitro cytotoxic activity against various cancer cell lines . These studies have shown that certain compounds display significant cytotoxicity, indicating their potential use in cancer treatment .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4°C . Its molecular weight is 167.21 . The compound’s physical and chemical properties are further confirmed by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, HRMS .

Scientific Research Applications

Catalytic Applications

  • Huisgen 1,3-dipolar cycloadditions : A new ligand based on the tris(triazolyl)methanol structure demonstrated outstanding catalytic activity for Huisgen 1,3-dipolar cycloadditions, enabling low catalyst loadings and compatibility with free amino groups, marking a significant advancement in click chemistry applications (Ozcubukcu et al., 2009).

  • Synthesis and Catalysis : Tris(1,2,3-triazol-4-yl)methanols and derivatives have emerged as valuable ligands for transition metal-mediated reactions, showcasing the versatility of these structures in catalysis (Etayo et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Triazole derivatives were explored as corrosion inhibitors for mild steel in acidic media, with computational studies highlighting their effectiveness through adsorption on the metal surface (Ma et al., 2017).

Chemical Transformations

  • Formation of N-hetarylvaleramidines : Research has shown that refluxing N-hetarylcyclopentano[d][1,2,3]triazolines in methanol can lead to the formation of N-hetarylvaleramidines, indicating a method for obtaining new chemical structures through ring transformations (Belyaev et al., 2018).

  • 'Click' Chemistry : The synthesis of (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol showcased the utility of 'click' chemistry in accelerating copper-catalyzed azide–alkyne cycloaddition reactions, enabling the rapid synthesis of 1,2,3-triazoles (Tale et al., 2015).

Safety and Hazards

The safety information available for “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds could involve further exploration of their cytotoxic activity against various cancer cell lines . Additionally, more detailed studies on their mechanism of action, particularly their interaction with various enzymes, could provide valuable insights for the development of new therapeutic agents .

Properties

IUPAC Name

(1-cyclopentyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-7-5-11(10-9-7)8-3-1-2-4-8/h5,8,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVQGJNXJICZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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